molecular formula C6H5NO2 B1315109 [1,3]Dioxolo[4,5-b]pyridine CAS No. 72138-73-9

[1,3]Dioxolo[4,5-b]pyridine

Cat. No.: B1315109
CAS No.: 72138-73-9
M. Wt: 123.11 g/mol
InChI Key: YIIOTOBXQVQGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,3]Dioxolo[4,5-b]pyridine” is a bicyclic heterocyclic compound with three nitrogen atoms located at 1, 2, and 7 positions . It is a stable, aromatic compound and is an isostere of naphthalene . The structure allows modifications at five positions namely N(1), C(3), C(4), C(5), and C(6) .


Synthesis Analysis

An efficient one-pot three-component reaction for the synthesis of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines has been developed . The synthesis was achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition .


Molecular Structure Analysis

The molecular formula of this compound is C6H5NO2 . It has an average mass of 123.109 Da and a monoisotopic mass of 123.032028 Da .


Physical and Chemical Properties Analysis

The physical form of this compound is a white to yellow solid . The molecular weight is 202.01 .

Scientific Research Applications

Synthesis and Material Applications

  • Crystal Structure and Corrosion Inhibition : A study by Filali et al. (2019) explored the crystal structure and corrosion inhibition capabilities of a compound containing [1,3]dioxolo[4,5-b]pyridine. The compound exhibited potential as a corrosion inhibitor due to its complex structure, which includes dioxolo, pyridine, pyridazine, and pyran rings, contributing to a supramolecular structure via various hydrogen bonds and weak interactions. This illustrates the compound's utility in materials science, particularly in corrosion protection Filali et al., 2019.

  • Unexpected One‐Step Formation : Lechel et al. (2012) reported the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines via a Hofmann–Löffler–Freytag Reaction. This discovery provides insights into the synthesis of pyridine-containing macrocycles, highlighting the versatility of this compound derivatives in organic synthesis Lechel et al., 2012.

Chemical Synthesis and Mechanistic Insights

  • Microwave-Assisted Synthesis : Kosurkar et al. (2014) developed a highly efficient synthetic protocol for 2-aminooxazolo[4,5-b]pyridine derivatives using microwave assistance in an aqueous medium. This method emphasizes the role of this compound derivatives in facilitating novel and efficient pathways for synthesizing heterocyclic compounds Kosurkar et al., 2014.

  • Synthesis of Anticonvulsant Agents : Zappalà et al. (2004) synthesized derivatives of 7,9-dihydro-8H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-8-ones, showcasing the potential of this compound derivatives in developing new anticonvulsant agents. This research highlights the pharmacological potential of these compounds beyond the constraints of this summary Zappalà et al., 2004.

  • New Oxazolo[4,5-b]Pyridines : Ghattas and Moustafa (2000) prepared a series of 2-heterocyclicalkylthiooxazolo[4,5-b]pyridines, further extending the chemical versatility of this compound derivatives. Their work underlines the compound's utility in creating fused triheterocyclic compounds, demonstrating its broad applicability in synthetic organic chemistry Ghattas & Moustafa, 2000.

Safety and Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation .

Biochemical Analysis

Biochemical Properties

[1,3]Dioxolo[4,5-b]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the GABA A receptor, where it exhibits anticonvulsant activity . The nature of these interactions involves binding to the receptor sites, which modulates the receptor’s activity and results in therapeutic effects. Additionally, this compound has been found to exhibit neuroprotective properties by interacting with specific enzymes involved in oxidative stress pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been observed to alter the expression of genes involved in synaptic transmission and neuroprotection . This modulation of gene expression leads to enhanced neuronal survival and function. Furthermore, it affects cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux within the cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as the GABA A receptor, leading to its activation or inhibition . This binding interaction results in changes in the receptor’s conformation and activity, which in turn affects downstream signaling pathways. Additionally, this compound has been shown to inhibit certain enzymes involved in oxidative stress, thereby exerting a protective effect on cells . These molecular interactions collectively contribute to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated good stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its therapeutic effects on neuronal cells, promoting sustained neuroprotection and improved cellular function . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, there is an increased risk of adverse effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress pathways, thereby modulating the levels of reactive oxygen species within cells . Additionally, the compound affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its biochemical effects . These findings provide insights into the compound’s pharmacokinetics and its potential for targeted therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of this compound is essential for its therapeutic effects, as it allows the compound to interact with specific biomolecules within these compartments.

Properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c1-2-5-6(7-3-1)9-4-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIOTOBXQVQGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502662
Record name 2H-[1,3]Dioxolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72138-73-9
Record name 2H-[1,3]Dioxolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,3]Dioxolo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
[1,3]Dioxolo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
[1,3]Dioxolo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
[1,3]Dioxolo[4,5-b]pyridine
Reactant of Route 5
Reactant of Route 5
[1,3]Dioxolo[4,5-b]pyridine
Reactant of Route 6
Reactant of Route 6
[1,3]Dioxolo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.